molecular formula C7H5F3N2O2 B1522219 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1214370-77-0

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1522219
CAS No.: 1214370-77-0
M. Wt: 206.12 g/mol
InChI Key: VROTWSPSBWKNQJ-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, has been a topic of research in the agrochemical and pharmaceutical industries . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using single crystal X-ray studies .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole, followed by TFA-mediated cyclization, has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety .

Scientific Research Applications

Synthesis and Functionalization

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is involved in the synthesis and functionalization of various chemical compounds. For instance, Cottet et al. (2004) described the conversion of trifluoromethyl pyridines into carboxylic acids, highlighting the potential for diverse chemical modifications and applications in synthesis (Cottet et al., 2004). Similarly, Schlosser and Marull (2003) explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, showcasing the versatility of these compounds in organic synthesis (Schlosser & Marull, 2003).

Crystal Structure Analysis

The compound's structure and interactions are subjects of interest in crystallography. Ye and Tanski (2020) reported on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing intricate hydrogen-bonding networks. This study provides insights into the molecular arrangement and potential interactions of similar compounds (Ye & Tanski, 2020).

Luminescent Properties

Research has also explored the luminescent properties of complexes involving trifluoromethyl pyridine derivatives. Ye et al. (2013) synthesized a Nd3+-doped organic complex using a pyridine derivative as a ligand, exhibiting significant fluorescent properties. This highlights the potential use of trifluoromethyl pyridine derivatives in developing luminescent materials (Ye et al., 2013).

Extraction and Separation Processes

The compound's role in extraction and separation processes is also noteworthy. Kumar and Babu (2009) studied the extraction of pyridine-3-carboxylic acid using various diluents, providing a basis for understanding the extraction efficiencies of similar pyridine derivatives (Kumar & Babu, 2009).

Safety and Hazards

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid may cause serious eye irritation and respiratory irritation . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid and other TFMP derivatives looks promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROTWSPSBWKNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673517
Record name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214370-77-0
Record name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-Amino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester (Intermediate A3) (1 g, 4.54 mmol) in MeOH (20 ml) was added 2M NaOH (0.182 g, 4.54 mmol). The orange solution was stirred at RT for 1 minute and then into water (10 ml). The solution was acidified to pH1 with the addition of 1M HCl and the product was extracted with EtOAc (150 ml). The organic portions were combined, washed with brine (50 ml), dried over MgSO4 and concentrated in vacuo to afford the title compound as an orange solid; LC-MS Rt=0.82 mins [M+H]+ 207.1 (Method 2 minLC_v002); 1H NMR (400 MHz, DMSO-d6) δ 13.9 (1H, broad hump), 8.11 (1H, s), 7.59 (1H, s), 7.08 (2H, broad hump) (trace of EtOAc present but correlates to proposed structure).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.182 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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